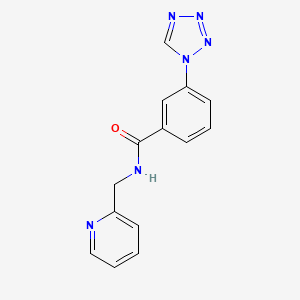

N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide

Description

The tetrazole moiety, a bioisostere for carboxylic acids, enhances metabolic stability and binding affinity in medicinal chemistry contexts .

Properties

Molecular Formula |

C14H12N6O |

|---|---|

Molecular Weight |

280.28 g/mol |

IUPAC Name |

N-(pyridin-2-ylmethyl)-3-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C14H12N6O/c21-14(16-9-12-5-1-2-7-15-12)11-4-3-6-13(8-11)20-10-17-18-19-20/h1-8,10H,9H2,(H,16,21) |

InChI Key |

PESDGODXWCWNCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile. The final step often involves the coupling of the pyridine-tetrazole intermediate with a benzoyl chloride derivative to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the tetrazole ring or the benzamide group.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the pyridine or benzamide rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides or pyridines.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can act as a ligand in biochemical assays to study protein-ligand interactions.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The pyridine and tetrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The benzamide group can further enhance binding affinity through additional interactions with the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The target compound shares structural motifs with several benzamide derivatives (Table 1):

- Benzamide backbone : Common to all analogs.

- Pyridin-2-ylmethyl group : Present in the target compound and analogs from (e.g., 5f–5o).

- Tetrazole substituent : A key differentiator; found in the target compound and analogs like N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide () and EP 3,407,716 B1 derivatives ().

Table 1: Structural and Molecular Comparison

Physicochemical and Pharmacological Properties

- Tetrazole vs. Carboxylic Acid : The tetrazole group in the target compound improves metabolic stability compared to carboxylic acid analogs (e.g., ’s 2-(1H-tetrazol-1-yl)acetic acid derivatives) .

- Substituent Effects: Electron-Withdrawing Groups (e.g., trifluoropropanoyl in 5o): Increase lipophilicity and resistance to enzymatic degradation . Bulkier Substituents (e.g., pyrazole-ethyl in ): May hinder binding to compact active sites but improve selectivity .

Biological Activity

N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring, a tetrazole moiety, and a benzamide group. The presence of these functional groups contributes to its pharmacological activities.

Biological Activities

1. Anticancer Activity

Research indicates that compounds containing tetrazole and pyridine rings exhibit significant anticancer properties. For instance, a study demonstrated that derivatives with similar structures showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways .

2. Antimicrobial Properties

this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for this compound have been reported to be effective against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

3. Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory properties of this compound. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests its potential use in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : The compound can activate apoptotic pathways by influencing the expression of Bcl-2 family proteins, leading to increased cell death in tumor cells.

- Enzyme Inhibition : It may inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) or lipoxygenases (LOX), thereby reducing tumor growth and inflammatory responses.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer | Showed significant reduction in tumor size in xenograft models when treated with the compound. |

| Study 2 | Antimicrobial | Demonstrated effective bacterial inhibition with MIC values comparable to standard antibiotics. |

| Study 3 | Anti-inflammatory | Reduced edema and inflammatory markers in animal models of arthritis. |

Q & A

Q. What synthetic routes are used to prepare N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide, and how is its structural integrity confirmed?

- Methodological Answer : The compound is synthesized via condensation reactions, often involving coupling of pyridinylmethyl amines with tetrazole-substituted benzoyl chlorides. For example, analogous benzamide derivatives are synthesized using hydroxyethylhydrazine and pyridinylbutenone intermediates, followed by cyclization . Structural confirmation employs single-crystal X-ray diffraction for absolute configuration and NMR/HRMS for functional group validation. Impurity profiling (e.g., process-related byproducts like N-(pyridin-2-ylmethyl)-2,5-bis(trifluoroethoxy)benzamide) is performed using HPLC-MS to ensure purity ≥95% .

Q. Which in vitro assays evaluate the pharmacological activity of this compound?

- Methodological Answer :

- Glucose Uptake Assays : Rat hepatocytes are treated with the compound (e.g., 10 µM) under glucose stimulation (10 mM), measuring radiolabeled 2-deoxyglucose uptake to assess glucokinase activation .

- Antiproliferative Activity : Prostate cancer cell lines (e.g., PC-3) are used to test apoptosis induction via flow cytometry (Annexin V/PI staining) and Western blotting for markers like cleaved caspase-3 .

Q. How is the compound’s stability assessed under physiological conditions?

- Methodological Answer : Stability studies use accelerated degradation tests (e.g., pH 1–9 buffers, 37°C) analyzed via LC-UV/MS . Metabolite identification involves hepatic microsomal incubations (rat/human) with NADPH cofactors, followed by high-resolution mass spectrometry (HRMS) for oxidative or hydrolytic products .

Advanced Research Questions

Q. What structural modifications enhance target specificity and reduce off-target effects?

- Methodological Answer :

- SAR Studies : Substituents on the tetrazole (e.g., methyl vs. phenyl) and pyridine rings are systematically varied. For example, replacing tetrazole with carboxyl groups alters solubility and binding to targets like glucokinase .

- Selectivity Screening : Kinase profiling panels (e.g., Eurofins) identify off-target inhibition. In silico pharmacophore modeling prioritizes derivatives with minimized overlap with unrelated ATP-binding pockets .

Q. How do computational methods predict binding modes with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimizes the compound’s geometry and electron distribution for docking studies .

- Molecular Dynamics (MD) Simulations : Simulate interactions with targets like Akt-mTOR, using software (e.g., GROMACS) to analyze binding stability over 100-ns trajectories .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Experimental Reprodubility : Control variables like cell passage number, serum batch, and glucose concentration in assays (e.g., hepatocyte vs. cancer cell models) .

- Meta-Analysis : Pool data from independent labs using random-effects models to identify outliers and quantify heterogeneity (e.g., Cochrane Review tools) .

Q. What strategies mitigate synthesis-related impurities during scale-up?

- Methodological Answer :

- DoE Optimization : Design of Experiments (DoE) identifies critical parameters (e.g., reaction temperature, solvent polarity) to minimize impurities like N-(pyridin-2-ylmethyl)-2,5-bis(trifluoroethoxy)benzamide .

- Crystallization Control : Use polar solvents (e.g., ethanol/water mixtures) to enhance crystal lattice formation and exclude hydrophobic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.